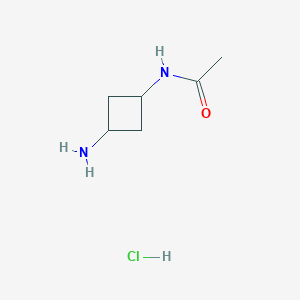
4-(Boc-amino)-4-piperidineacetic acid
Descripción general
Descripción
“4-(Boc-amino)-4-piperidineacetic acid” is a chemical compound that is often used in laboratory settings . It is also known as “4-(N-tert-Butoxycarbonylamino)phenylboronic acid” and is used in the synthesis of peptides .
Synthesis Analysis
The synthesis of “4-(Boc-amino)-4-piperidineacetic acid” involves the use of Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group . A technique for solid-phase peptide synthesis in water that utilizes Fmoc-amino acids converted to water-dispersible nanoparticles has been reported .
Molecular Structure Analysis
The molecular structure of “4-(Boc-amino)-4-piperidineacetic acid” is represented by the linear formula (CH3)3CO2CNHC6H4CO2H . Its molecular weight is 237.25 .
Chemical Reactions Analysis
The chemical reactions involving “4-(Boc-amino)-4-piperidineacetic acid” are typically associated with the protection and deprotection of the Boc group . The rate of the reaction can be favored by influencing the nucleophilicity of the lone pair on the nitrogen atom .
Aplicaciones Científicas De Investigación
-
Chemical Synthesis
- Application : “4-(Boc-amino)-4-piperidineacetic acid” is used in the chemoselective BOC protection of amines . This process is important in the synthesis of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Method : The BOC protection is carried out in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . It provides a green and eco-friendly route for the almost quantitative BOC protection of a large variety of amines .
-
Structural Modification of Natural Products
- Application : Amino acids, including “4-(Boc-amino)-4-piperidineacetic acid”, are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Many natural products have shown improved biological activity and physicochemical properties following the introduction of amino acids .
-
Dual Protection of Amino Functions
- Application : “4-(Boc-amino)-4-piperidineacetic acid” is used in the dual protection of amino functions . This process is important in the synthesis of multifunctional targets, as amino functions often occur in this context .
- Method : The dual protection is carried out under various conditions . The products are confirmed by spectroscopy and in some cases, elemental analysis .
- Results : This protocol provides a route for the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
-
Chemoselective N-Boc Protection
- Application : “4-(Boc-amino)-4-piperidineacetic acid” is used in the chemoselective N-Boc protection of amines, amino acids, and peptides . This process is important in peptide chemistry .
- Method : The N-Boc protection is carried out using Amberlyst-15 as a catalyst in ethanol . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
- Results : This protocol provides a simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides .
-
Environmentally Conscious Peptide Synthesis
- Application : “4-(Boc-amino)-4-piperidineacetic acid” is used in environmentally conscious peptide synthesis . This process is important in the development of organic solvent-free synthetic methods using water, an environmentally friendly solvent .
- Method : The synthesis is carried out using Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles, and nanomicelles .
- Results : This protocol provides a more environmentally balanced method of peptide synthesis .
-
Orthogonal Protection
- Application : “4-(Boc-amino)-4-piperidineacetic acid” is used in orthogonal protection . This process is important in the synthesis of complex polyfunctional molecules .
- Method : The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O .
- Results : The Boc group is stable towards most nucleophiles and bases .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-12(8-9(15)16)4-6-13-7-5-12/h13H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPIGFWOZJZBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-amino)-4-piperidineacetic acid | |
CAS RN |
1695082-42-8 | |
| Record name | 2-(4-((tert-butoxycarbonyl)amino)piperidin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B1383171.png)
![1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B1383173.png)
![Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1383174.png)






![tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B1383184.png)

